N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797145-15-3
VCID: VC6721319
InChI: InChI=1S/C23H28N2O3S/c26-23(25-16-21(17-25)29(27,28)20-14-8-3-9-15-20)24-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2,(H,24,26)
SMILES: C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C23H28N2O3S
Molecular Weight: 412.55

N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide

CAS No.: 1797145-15-3

Cat. No.: VC6721319

Molecular Formula: C23H28N2O3S

Molecular Weight: 412.55

* For research use only. Not for human or veterinary use.

N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide - 1797145-15-3

Specification

CAS No. 1797145-15-3
Molecular Formula C23H28N2O3S
Molecular Weight 412.55
IUPAC Name N-benzhydryl-3-cyclohexylsulfonylazetidine-1-carboxamide
Standard InChI InChI=1S/C23H28N2O3S/c26-23(25-16-21(17-25)29(27,28)20-14-8-3-9-15-20)24-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2,(H,24,26)
Standard InChI Key WBKGNLVURRCNDE-UHFFFAOYSA-N
SMILES C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-Benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide is characterized by a four-membered azetidine ring substituted with a benzhydryl group at the 1-position and a cyclohexylsulfonyl moiety at the 3-position . The carboxamide functional group contributes to its hydrogen-bonding capacity, which is critical for target interactions. Key identifiers include:

PropertyValueSource
Molecular FormulaC23H28N2O3S\text{C}_{23}\text{H}_{28}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight412.55 g/mol
SMILESC1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIKeyWBKGNLVURRCNDE-UHFFFAOYSA-N

The cyclohexylsulfonyl group enhances lipophilicity, potentially improving membrane permeability compared to analogues with smaller substituents.

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is synthesized via multi-step organic reactions typical of azetidine derivatives. Key steps likely involve:

  • Azetidine ring formation through cyclization of β-amino alcohols.

  • Sulfonation at the 3-position using cyclohexylsulfonyl chloride.

  • Benzhydryl incorporation via carboxamide coupling .

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate potent activity against BRCA-deficient breast cancer cells, with IC50_{50} values in the low micromolar range. The compound acts as a Polθ inhibitor, exploiting synthetic lethality in tumors lacking homologous recombination repair mechanisms. Apoptosis is induced via caspase-3/7 activation and mitochondrial membrane depolarization, as evidenced by flow cytometry and Western blot analyses.

Antimicrobial Effects

Preliminary assays reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The sulfonyl group may disrupt microbial membrane integrity or inhibit essential enzymes, though exact targets remain under investigation.

Antiplatelet Activity

Unlike traditional COX-1/COX-2 inhibitors, this compound inhibits collagen-induced platelet aggregation without affecting prostaglandin synthesis . This selectivity suggests a novel mechanism targeting platelet surface receptors or intracellular signaling pathways .

Structure-Activity Relationships (SAR)

Role of the Cyclohexylsulfonyl Group

Replacing the cyclohexylsulfonyl moiety with smaller groups (e.g., methylsulfonyl) reduces anticancer potency by 40–60%, highlighting its role in hydrophobic interactions with target proteins. The cyclohexane ring’s chair conformation optimizes steric complementarity in enzyme active sites.

Comparison with Analogues

Compared to 1-benzhydryl-3-phenoxyazetidine (PubChem CID: 2817578), the sulfonyl group in N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide increases hydrogen bond acceptor count from 2 to 3, enhancing solubility and target affinity .

CompoundH-Bond AcceptorsLogPAnticancer IC50_{50}
N-Benzhydryl-3-(cyclohexylsulfonyl)...33.82.1 µM
1-Benzhydryl-3-phenoxyazetidine25.0>10 µM

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor suppression in xenograft models.

  • Toxicology Profiling: Assess organ-specific toxicity and maximum tolerated doses.

  • Formulation Development: Explore nanoparticle delivery to improve solubility and target accumulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator